molecular formula C9H12IN3O B11786126 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol

Cat. No.: B11786126
M. Wt: 305.12 g/mol
InChI Key: RTTADHUWQJHFNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The iodopyrimidine moiety can be synthesized through the iodination of a pyrimidine precursor using iodine and a suitable oxidizing agent.

    Formation of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Coupling Reaction: The iodopyrimidine and piperidine intermediates are then coupled under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Iodopyrimidin-4-yl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific pathways involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 1-(5-Bromopyrimidin-4-yl)piperidin-3-ol
  • 1-(5-Chloropyrimidin-4-yl)piperidin-3-ol
  • 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol

Comparison: 1-(5-Iodopyrimidin-4-yl)piperidin-3-ol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromine, chlorine, and fluorine analogs. Additionally, the iodine atom’s larger size and higher atomic number can influence the compound’s binding affinity and selectivity towards specific molecular targets .

Properties

Molecular Formula

C9H12IN3O

Molecular Weight

305.12 g/mol

IUPAC Name

1-(5-iodopyrimidin-4-yl)piperidin-3-ol

InChI

InChI=1S/C9H12IN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2

InChI Key

RTTADHUWQJHFNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2I)O

Origin of Product

United States

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